Superior Enzyme Affinity: 5.5-fold Lower Km vs. Catechol for Catechol 1,2-Dioxygenase
4-Fluorocatechol demonstrates a significantly higher affinity for catechol 1,2-dioxygenase from Pseudomonas putida compared to its unsubstituted parent compound, catechol. This is a direct, head-to-head quantitative comparison derived from the same experimental study. The electron-withdrawing nature of the para-fluorine substituent is the driving force for this enhanced binding [1].
| Evidence Dimension | Enzyme affinity (Michaelis constant, Km) |
|---|---|
| Target Compound Data | 0.02 mM |
| Comparator Or Baseline | Catechol: 0.11 mM |
| Quantified Difference | 5.5-fold lower (higher affinity) |
| Conditions | Catechol 1,2-dioxygenase from Pseudomonas putida (arvilla) C1 |
Why This Matters
Higher enzyme affinity (lower Km) translates to more efficient substrate conversion at lower concentrations, which is critical for sensitive biochemical assays and metabolic engineering applications where substrate availability may be limiting.
- [1] Ridder, L., Briganti, F., Boersma, M. G., Boeren, S., Vis, E. H., Scozzafava, A., Veeger, C., & Rietjens, I. M. C. M. (1998). Quantitative structure/activity relationship for the rate of conversion of C4-substituted catechols by catechol-1,2-dioxygenase from Pseudomonas putida (arvilla) C1. European Journal of Biochemistry, 257(1), 92-100. View Source
